4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine
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Overview
Description
4-chloro-6-phenethylpyrimidin-2-amine is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-phenethylpyrimidin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with phenethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient heating methods, and possibly continuous flow reactors to increase the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-phenethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-chloro-6-phenethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors and other enzyme inhibitors.
Industry: Used in the development of new materials and as intermediates in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-phenethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways, including those involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar chemical properties.
4,6-dichloropyrimidine: A precursor in the synthesis of various substituted pyrimidines.
2-chloro-4,6-dimethylpyrimidine: Used in the synthesis of 4-chloro-6-phenethylpyrimidin-2-amine.
Uniqueness
4-chloro-6-phenethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
6621-72-3 |
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Molecular Formula |
C12H12ClN3 |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
4-chloro-6-(2-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c13-11-8-10(15-12(14)16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16) |
InChI Key |
VTRVFUAODRFOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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